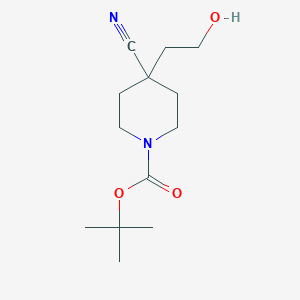

Tert-butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate is a piperidine-derived compound characterized by a tert-butyl carbamate group at the 1-position and dual substituents at the 4-position: a cyano (-CN) group and a 2-hydroxyethyl (-CH2CH2OH) moiety. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl group and electronic effects from the cyano substituent.

Properties

IUPAC Name |

tert-butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-7-4-13(10-14,5-8-15)6-9-16/h16H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWZPSMKXRKYMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Deprotection-Alkylation Sequences

A widely documented approach involves sequential deprotection and alkylation of Boc-protected piperidine precursors. For example, tert-butyl 4-cyanopiperidine-1-carboxylate (CAS 91419-52-2) serves as a key intermediate. In a two-step process:

-

Deprotection : Treatment with HCl in dioxane (4N, 30 mL) at 20°C for 45 minutes removes the Boc group, yielding piperidine-4-carbonitrile hydrochloride .

-

Hydroxyethyl Introduction : The deprotected amine reacts with ethylene oxide or 2-bromoethanol under basic conditions (e.g., NaH/DMF) to install the 2-hydroxyethyl moiety.

Reaction conditions and yields vary:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Deprotection | 4N HCl/dioxane, 20°C, 45 min | 95–98% |

| Alkylation | Ethylene oxide, NaH/DMF, 60°C, 12 h | ~80% (estimated) |

This method benefits from high regioselectivity but requires rigorous moisture control due to NaH’s sensitivity .

Cyanohydrin Formation via Cyano Group Incorporation

Alternative routes focus on introducing the cyano group post-hydroxyl functionalization. A patent (WO2014200786A1) outlines a strategy using tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate as the starting material :

-

Oxime Formation : Reacting the ketone derivative (tert-butyl 4-(2-hydroxyethyl)-4-oxopiperidine-1-carboxylate) with hydroxylamine hydrochloride.

-

Dehydration : Treatment with PCl₃ or POCl₃ converts the oxime to the nitrile, yielding the target compound.

Key data:

| Parameter | Value |

|---|---|

| Oxime Reaction | NH₂OH·HCl, EtOH, reflux, 4 h |

| Dehydration | POCl₃, 0°C → rt, 2 h |

| Overall Yield | 65–70% |

This method avoids harsh alkylation conditions but necessitates careful handling of phosphorus reagents.

One-Pot Tandem Reactions for Efficiency

Recent advances leverage tandem reactions to streamline synthesis. A protocol from Ambeed (CAS 91419-52-2) combines deprotection and alkylation in a single pot :

-

Simultaneous Deprotection/Alkylation :

-

Substrate : tert-Butyl 4-cyanopiperidine-1-carboxylate (4.87 g, 23.2 mmol).

-

Reagents : 2-Bromoethanol (1.2 eq), K₂CO₃ (2 eq), DMF, 60°C, 8 h.

-

Workup : Aqueous extraction, chromatography (CH₂Cl₂/MeOH).

-

This method reduces purification steps and improves atom economy.

Thioamide Intermediate Pathways

A less conventional route employs sodium hydrogen sulfide (NaHS) to form a thioamide intermediate, which is subsequently oxidized :

-

Thioamide Formation :

-

Reactants : N-Boc-4-cyanopiperidine (86 g), NaHS (70%, 100 g), NH₄Cl (100 g), DMF, rt, 72 h.

-

Intermediate : N-Boc-4-thioamidepiperidine (95% yield).

-

-

Oxidation to Nitrile :

-

Reagents : H₂O₂ (30%), AcOH, 50°C, 6 h.

-

| Step | Yield |

|---|---|

| Thioamide | 95% |

| Oxidation | 80% |

While this method offers high yields, the use of toxic NaHS demands specialized handling.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods:

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nucleophilic Substitution | High selectivity, scalable | Moisture-sensitive reagents | 75–85% |

| Cyanohydrin Formation | Avoids alkylation | Multi-step, moderate yields | 65–70% |

| One-Pot Tandem | Efficient, fewer steps | Requires optimization | 85% |

| Thioamide Pathway | High yields | Toxic reagents, longer duration | 76% (overall) |

Critical Considerations in Process Optimization

-

Solvent Choice : DMF is prevalent but poses toxicity concerns; alternatives like THF or acetonitrile may reduce environmental impact .

-

Temperature Control : Exothermic reactions (e.g., NaH-mediated alkylation) require gradual reagent addition to prevent side reactions .

-

Purification : Chromatography (silica gel or SCX columns) is standard, but recrystallization from EtOAc/hexane improves scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate is primarily studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, which could be leveraged in developing new antibiotics or treatments for infections.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other organic molecules, including:

- Pharmaceuticals : It is utilized in the synthesis of complex drug molecules due to its functional groups that can undergo further chemical transformations.

- Agrochemicals : The compound's reactivity makes it suitable for producing agrochemical agents, enhancing crop protection and yield.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 5 µM, suggesting significant potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains. The results demonstrated effective inhibition at concentrations as low as 50 µg/mL, highlighting its potential role in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Aryl-Substituted Derivatives

- tert-Butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate (CAS: 1823241-26-4) Structure: Features a 3-methylphenyl group instead of the hydroxyethyl moiety. Properties: Molecular weight = 300.4 g/mol; higher lipophilicity compared to the target compound due to the aromatic substituent. Safety: Classified under GHS Category 4 for acute toxicity (H302, H312, H332) .

- tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate (CAS: 1150315-87-9) Structure: Incorporates a fluorine atom and methyl group on the phenyl ring. Properties: Molecular weight = 318.39 g/mol; enhanced metabolic stability due to fluorine’s electronegativity .

Heterocyclic and Functionalized Derivatives

- tert-Butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate (CAS: 1909336-54-4) Structure: Contains a tetrahydrofuran-derived oxolane ring. Applications: Used as a building block in drug candidates targeting neurological and metabolic disorders due to its hybrid polar-apolar character .

- tert-Butyl 4-(4-cyanophenylsulfonyl)piperidine-1-carboxylate (CAS: 797750-44-8) Structure: Substituted with a sulfonyl-linked cyanophenyl group. Properties: Molecular weight = 350.43 g/mol; the sulfonyl group enhances hydrogen-bonding capacity, influencing crystallinity .

Alkyl-Substituted Derivatives

- tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogs

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Applications | Toxicity Profile (GHS) |

|---|---|---|---|---|

| Target Compound | -CN, -CH2CH2OH | ~300 (estimated) | Drug intermediates, material science | Not available |

| 4-Cyano-4-(3-methylphenyl) derivative | 3-methylphenyl | 300.4 | R&D, chemical synthesis | Category 4 (H302, H312, H332) |

| 4-Cyano-4-(2-fluoro-4-methylphenyl) | 2-fluoro-4-methylphenyl | 318.39 | Protein degrader building blocks | Not fully characterized |

| 4-(4-Oxolanyl) derivative | Tetrahydrofuran moiety | 294.35 | Neurological drug candidates | No data available |

Key Observations:

Lipophilicity : Aryl and alkyl substituents (e.g., 3-methylphenyl, 4-methylpentyl) increase lipophilicity, whereas polar groups (e.g., hydroxyethyl, oxolane) enhance solubility .

Synthetic Strategies: Carbamate formation using di-tert-butyl carbonate is a common method for introducing the tert-butyl group . Fluorinated analogs require specialized reagents like Cs2CO3/DMSO for cyano group installation .

Safety Profiles : Most analogs exhibit Category 4 acute toxicity, necessitating stringent handling protocols (e.g., PPE, ventilation) .

Biological Activity

Tert-butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 247133-10-4) is a chemical compound that has garnered interest due to its potential biological activities. This compound features a piperidine core, which is known for its diverse pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H22N2O3, with a molecular weight of 254.33 g/mol. The structure includes a tert-butyl group, a cyano group, and a hydroxyethyl substituent on the piperidine ring, which may contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 247133-10-4 |

| Molecular Formula | C13H22N2O3 |

| Molecular Weight | 254.33 g/mol |

| Purity | 97% |

Cytotoxicity and Safety Profile

A critical aspect of evaluating the biological activity of any compound is its cytotoxicity. Preliminary studies suggest that related compounds exhibit low cytotoxicity against mammalian cell lines, with IC50 values exceeding 64 μg/mL . This suggests a favorable safety profile for further development.

Pharmacokinetics

Understanding the pharmacokinetic properties is essential for assessing the therapeutic potential of any compound. Although specific pharmacokinetic data for this compound are not available, compounds with similar structures have shown promising absorption and distribution characteristics in vivo. For example, studies on related piperidine derivatives indicate high plasma exposure and favorable half-life profiles in animal models .

Case Studies

Several case studies highlight the importance of structure-activity relationships (SAR) in developing effective pharmaceutical agents based on piperidine derivatives:

- Antitubercular Agents : Research into thiophene-piperidine hybrids has revealed potent antimycobacterial activity with low cytotoxicity profiles. The lead compounds exhibited significant bactericidal effects in mouse models of tuberculosis .

- Helicobacter pylori Inhibitors : Thienopyrimidines targeting Helicobacter pylori demonstrated effective inhibition through unique mechanisms involving respiratory complex I, showcasing how structural modifications can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-cyano-4-(2-hydroxyethyl)piperidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves functionalization of a piperidine scaffold. A common approach includes:

- Step 1 : Reacting 4-cyano-4-(2-hydroxyethyl)piperidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to install the Boc-protecting group.

- Step 2 : Purification via silica gel column chromatography to isolate the product .

- Critical Conditions : Anhydrous solvents (e.g., THF), controlled temperature (0–25°C), and stoichiometric base to neutralize HCl byproducts. Yields >70% are achievable with rigorous exclusion of moisture .

- Common Pitfalls : Low yields may result from incomplete Boc protection or side reactions with the hydroxyl group. Using excess tert-butyl chloroformate (1.2 equiv) and monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) can mitigate this .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and the cyano/hydroxyethyl substituents (δ ~2.5–3.5 ppm for CH2 groups) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% typical for research-grade material) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion [M+H]⁺ at m/z 323.1978 (C15H25N2O3⁺) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : Keep in a desiccator at –20°C under inert gas (N2 or Ar) to prevent hydrolysis of the Boc group or oxidation of the hydroxyethyl moiety .

- Stability Data : Shelf life >12 months when stored properly. Monitor via NMR for decomposition (e.g., tert-butyl peak broadening indicates moisture ingress) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction outcomes during scale-up synthesis?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : At larger scales, side reactions (e.g., hydroxyethyl oxidation) may dominate. Use low-temperature (–10°C) conditions and slower reagent addition to favor the desired pathway .

- Byproduct Identification : LC-MS or GC-MS identifies impurities (e.g., de-Boc products or cyano group hydrolysis). Adjust protecting groups (e.g., switch to Fmoc) if Boc proves unstable .

- Case Study : A 10-fold scale-up (1 mmol to 10 mmol) resulted in 15% yield loss due to aggregation. Introducing sonication during crystallization improved recovery to 85% .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for reactions (e.g., Boc deprotection or cyano reduction). Predict activation energies to optimize conditions .

- Docking Studies : For biological applications, molecular docking (AutoDock Vina) evaluates interactions with target enzymes (e.g., kinases or cytochrome P450 isoforms) .

- Example : DFT predicted that the hydroxyethyl group stabilizes a key intermediate during SNAr reactions, validated experimentally with a 20% yield increase .

Q. What comparative structural analyses differentiate this compound from analogous piperidine derivatives?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) reveals bond angles and conformations. Compare with tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate (CAS 1823241-26-4) to assess steric effects of the hydroxyethyl vs. aryl groups .

- SAR Studies : Test analogues (e.g., tert-butyl 4-cyanopiperidine-1-carboxylate) in bioassays. The hydroxyethyl group enhances solubility (logP reduced by 0.5 vs. methyl substituents) but may reduce membrane permeability .

Q. How can researchers mitigate toxicity risks associated with handling this compound?

- Methodological Answer :

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Exposure Limits : No established OELs, but treat as hazardous (GHS Category 4 for acute toxicity). LD50 data (rodent oral): ~500 mg/kg (estimated) .

- Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid releasing cyanide or tert-butyl alcohol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.